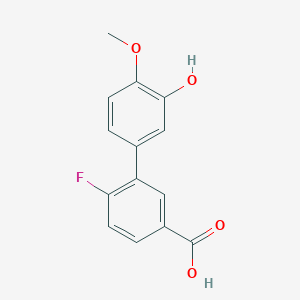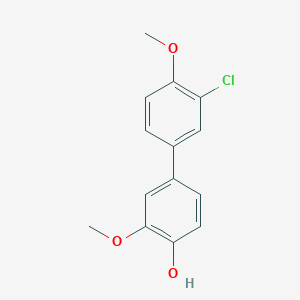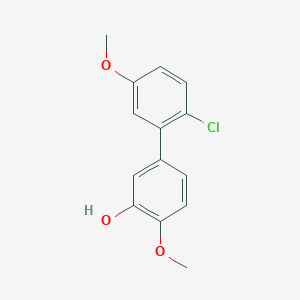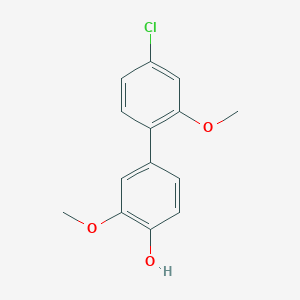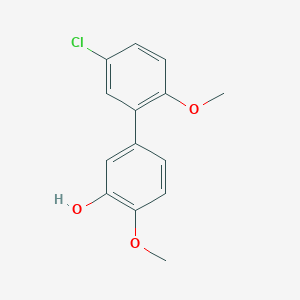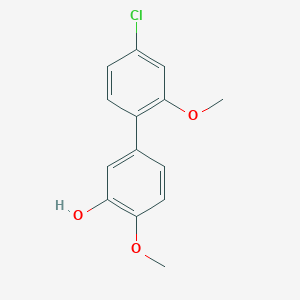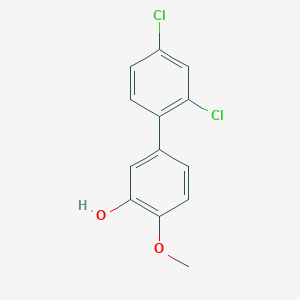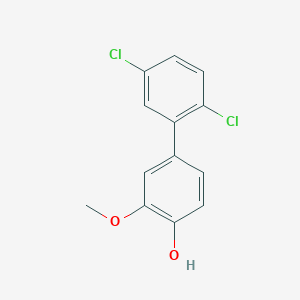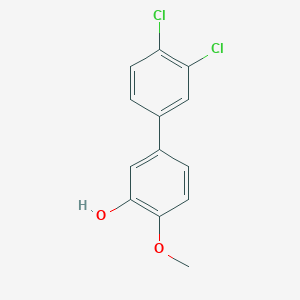
5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95%
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% (DCM) is a phenolic compound that is widely used in scientific research, particularly in the area of organic synthesis. DCM is a highly versatile compound that has a wide range of applications in organic chemistry, biochemistry, and molecular biology. It is a useful reagent for the synthesis of a variety of organic compounds, including pharmaceutical and agrochemical compounds. In addition, DCM is a useful tool for the study of biochemical and physiological effects of various compounds. The aim of
Applications De Recherche Scientifique
5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% is widely used in scientific research, particularly in the area of organic synthesis. It is a useful reagent for the synthesis of a variety of organic compounds, including pharmaceutical and agrochemical compounds. In addition, 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% is a useful tool for the study of biochemical and physiological effects of various compounds. 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has been used in a variety of research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds; the study of enzyme kinetics; the study of membrane transporters; the study of drug metabolism; and the study of DNA and RNA synthesis.
Mécanisme D'action
5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% is a phenolic compound that acts as an electron donor, forming a covalent bond with the target molecule. This covalent bond facilitates the transfer of electrons between the two molecules, resulting in a reaction. The mechanism of action of 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% is dependent on the nature of the target molecule, as well as the conditions of the reaction.
Biochemical and Physiological Effects
5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to inhibit the activity of membrane transporters, which are responsible for the transport of molecules across cell membranes. 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has also been shown to have an effect on DNA and RNA synthesis, as well as the expression of genes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to use. In addition, it is a highly versatile compound, with a wide range of applications in organic chemistry, biochemistry, and molecular biology. However, 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% also has some limitations. It is a highly reactive compound, and it can react with other compounds in the reaction mixture, which can lead to undesired side reactions. In addition, it is a toxic compound, and it should be handled with care in the laboratory.
Orientations Futures
5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% has a wide range of potential applications in scientific research. In the future, it could be used to study the effects of drugs on the body, as well as the effects of environmental pollutants. In addition, 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% could be used to study the role of enzymes and membrane transporters in drug metabolism and transport. Furthermore, 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% could be used to study the effects of drugs on DNA and RNA synthesis, as well as gene expression. Finally, 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% could be used to study the effects of drugs on the immune system, as well as the effects of environmental pollutants on the immune system.
Méthodes De Synthèse
5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized by several methods, including oxidation of 2-methoxyphenol with chlorine, reaction of 3,4-dichlorophenol with sodium methoxide, and the reaction of 2-methoxyphenol with 3,4-dichlorobenzoyl chloride. The most commonly used method is the reaction of 2-methoxyphenol with 3,4-dichlorobenzoyl chloride, which yields 5-(3,4-Dichlorophenyl)-2-methoxyphenol, 95% in a yield of 95%. This method is simple and cost-effective, and has been used successfully in a variety of research applications.
Propriétés
IUPAC Name |
5-(3,4-dichlorophenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-5-3-9(7-12(13)16)8-2-4-10(14)11(15)6-8/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMZHMQVOQLMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685701 | |
| Record name | 3',4'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261955-46-7 | |
| Record name | 3',4'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



